2-Amino-5-fluoro-6-methylpyridine
Overview
Description
2-Amino-5-fluoro-6-methylpyridine is a significant chemical compound in various chemical syntheses and research areas. Its relevance spans from serving as an intermediate in pharmaceuticals to its role in materials science.
Synthesis Analysis
The synthesis of 2-Amino-5-fluoropyridine has been improved by using 2-aminopyridine through a series of reactions, including nitrification, amino acetylation, reduction, diazolization, Schiemann reaction, and hydrolysis. This method simplifies operations, avoids intermediate separation difficulties, and solves issues of low yield and purity found in older methods, achieving a total yield of 51.6% for the final steps (Chen Ying-qi, 2008).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as 2-amino-4-methylpyridine derivatives, have been determined to show various hydrogen bonding patterns and layered arrangements, providing insights into the compound's molecular framework (I. Bryndal et al., 2012).
Chemical Reactions and Properties
2-Amino-5-fluoropyridine and its derivatives participate in various chemical reactions, including those that lead to the synthesis of complex molecules. For instance, the reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate highlights the compound's reactivity and potential for creating isomorphous heavy-atom derivatives of proteins (M. Riley & R. Perham, 1973).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of 2-Amino-5-fluoro-6-methylpyridine derivatives, can be deduced from their synthesis conditions and molecular structure. The melting point and structural confirmation through NMR and IR spectroscopy provide a basis for understanding these properties (Huang Gang, 2006).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-fluoro-6-methylpyridine, such as reactivity with different chemical agents and its behavior under various chemical reactions, indicate its versatility as a chemical intermediate. Its ability to undergo nucleophilic substitution and its involvement in tandem Michael addition/imino-nitrile cyclization synthesis highlight its chemical utility (Heng-Shan Dong et al., 2010).
Scientific Research Applications
Herbicidal Activity : Compounds derived from 2-amino-5-fluoro-6-methylpyridine exhibit excellent herbicidal activities against certain weeds, showing potential for use in agriculture (Liu et al., 2005).
Molecular Structure Analysis : The vibrational spectra of related compounds, like 2-amino-5-methylpyridine, help in understanding their molecular structures, which has implications for their application in medicine (Sundaraganesan et al., 2008).
Synthesis of Intermediates : Certain derivatives are used as intermediates in the synthesis of other compounds, which have potential applications in drug development (Ponticello et al., 1980).
Crystalline Structure Studies : Research into the crystalline structures of these compounds contributes to understanding of their physical and chemical properties, which is important for various applications, including pharmaceuticals (Waddell et al., 2011).
Nuclear Magnetic Resonance (NMR) Studies : 5-Fluoro-2′-deoxycytidine, a derivative, is used in studying DNA transitions via 19F NMR spectroscopy, providing insights into biological processes at the molecular level (Solodinin et al., 2019).
Photochemical Studies : The photochemical properties of related compounds, such as 2-amino-5-methylpyridine, have unique characteristics that are of interest in fields like photochemistry and materials science (Taylor & Kan, 1963).
Electrocatalytic Applications : Some derivatives are used in electrocatalytic processes, such as the carboxylation of 2-amino-5-bromopyridine with CO2, showcasing potential for chemical synthesis and environmental applications (Feng et al., 2010).
Safety And Hazards
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Future Directions
Fluoropyridines, including 2-Amino-5-fluoro-6-methylpyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
properties
IUPAC Name |
5-fluoro-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRXNKQEVOVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549501 | |
Record name | 5-Fluoro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoro-6-methylpyridine | |
CAS RN |
110919-71-6 | |
Record name | 5-Fluoro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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